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Compound of Interest

Compound Name: BMP signaling agonist sb4

Cat. No.: B1681495 Get Quote

An In-depth Technical Guide to SB-431542: A Selective TGF-β Receptor I Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties,

and mechanism of action of SB-431542, a pivotal tool in TGF-β signaling research. The

information is tailored for researchers, scientists, and drug development professionals, with a

focus on quantitative data, experimental methodologies, and visual representation of its

signaling pathway.

Chemical Structure and Properties
SB-431542 is a small molecule compound that acts as a potent and selective inhibitor of the

transforming growth factor-β (TGF-β) type I receptor kinases.

IUPAC Name: 4-[4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide[1]

Chemical Formula: C₂₂H₁₆N₄O₃[1][2][3]

Molecular Weight: 384.39 g/mol [1][2][3][4]

CAS Number: 301836-41-9[1][3]

The following tables summarize the key chemical and physical properties of SB-431542.

Table 1: Chemical and Physical Properties
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Property Value

Purity ≥98%[3][5], ≥99%

Canonical SMILES
C1=CC(=C(C=C1C2=NC(=C(N2)C3=CC4=C(C

=C3)OCO4)C5=CC=CC=N5)C(=O)N

InChI Key FHYUGAJXYORMHI-UHFFFAOYSA-N[1]

Table 2: Solubility Data

Solvent Concentration

DMSO
To 100 mM (with gentle warming), ≥19.22

mg/mL[6]

Ethanol To 10 mM, ≥10.06 mg/mL (with ultrasonic)[6]

Water Insoluble[6]

Mechanism of Action and Signaling Pathway
SB-431542 functions as a selective and ATP-competitive inhibitor of the activin receptor-like

kinase (ALK) receptors.[6] Specifically, it targets the TGF-β type I receptors ALK5, ALK4, and

ALK7.[1][7] The inhibition of these receptors prevents the phosphorylation and subsequent

activation of the downstream Smad2 and Smad3 proteins.[2][7] This blockade of Smad2/3

signaling effectively inhibits the TGF-β signaling pathway.[7] It is important to note that SB-

431542 shows high selectivity for ALK4/5/7 over other related kinases such as ALK1, ALK2,

ALK3, and ALK6, as well as p38 MAPK.[4]

The inhibitory effect of SB-431542 on the TGF-β signaling pathway is depicted in the following

diagram:
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Caption: TGF-β signaling pathway inhibition by SB-431542.
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Biological Activity and Applications
SB-431542 has a wide range of applications in biological research due to its specific inhibition

of the TGF-β pathway.

Table 3: In Vitro Biological Activity

Target Assay Type Cell Line IC₅₀

ALK5 Cell-free assay N/A 94 nM[4]

ALK4 Cell-free assay N/A 140 nM[5]

TGBR2 signaling Function Assay HEK293T 0.066 µM

TGF-β receptor Function Assay HaCaT 0.172 µM

Cell migration Migration Assay H1299 0.5 µM

TGF-β1-induced

collagen Iα1 mRNA
mRNA expression A498 60 nM

TGF-β1-induced PAI-1

mRNA
mRNA expression A498 50 nM

TGF-β1-induced

fibronectin mRNA
mRNA expression A498 62 nM

TGF-β1-induced

fibronectin protein
Protein expression A498 22 nM

Key research applications of SB-431542 include:

Stem Cell Research: It is used to maintain the undifferentiated state of mouse embryonic

stem cells and to increase the efficiency of reprogramming human somatic cells to induced

pluripotent stem (iPS) cells.[5][7]

Cancer Research: SB-431542 inhibits TGF-β-induced epithelial-to-mesenchymal transition

(EMT), migration, and invasion in various cancer cell lines.[4] It also suppresses the

proliferation of human osteosarcoma cells.[1]
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Differentiation Studies: It promotes the differentiation of neural progenitor cells from human

pluripotent stem cells and enhances the differentiation of cardiomyocytes.[5]

Immunology: It is used to facilitate the generation of dendritic cells from peripheral blood

monocytes.[1]

Experimental Protocols
Detailed experimental protocols are crucial for the effective use of SB-431542. The following

are examples of methodologies cited in the literature.

Kinase Assay (Cell-Free)

Protein Expression and Purification: The kinase domain of TGFβRI (ALK5) and full-length

Smad3 are expressed as N-terminal glutathione S-transferase (GST) fusion proteins in a

baculovirus expression system. The proteins are then purified using glutathione Sepharose

beads.[4]

Plate Coating: Basic FlashPlates are coated with GST-Smad3 (700 ng per 100 µL) in 0.1 M

sterile filtered sodium bicarbonate (pH 7.6).[4]

Assay Reaction: The assay buffer contains 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM

CaCl₂, 1 mM DTT, 100 mM GTP, 3 µM ATP plus 0.5 µCi/well ɤ³³P-ATP, and 85 ng of GST-

ALK5, with or without SB-431542.[4]

Incubation and Measurement: Plates are incubated at 30 °C for 3 hours. The reaction is

stopped, and the plate is read on a Packard TopCount 96-well scintillation plate reader to

measure the incorporation of ³³P into Smad3.[4]

Cell-Based Functional Assay (Smad Phosphorylation)

Cell Culture: HaCaT cells are cultured in appropriate media.[4]

Treatment: Cells are treated with varying concentrations of SB-431542 (e.g., 3.2-50 µM) for a

specified time (e.g., 15 minutes) in the presence of a TGF-β ligand.[4]

Lysis and Western Blotting: Cells are lysed, and protein concentrations are determined.

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The
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membrane is probed with antibodies specific for phosphorylated Smad2/3 and total Smad2/3

to determine the extent of inhibition.

Stock Solution Preparation

SB-431542 is typically dissolved in DMSO to create a concentrated stock solution (e.g., 10 mM

or 100 mM).[4] For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle

such as a mixture of PEG300, Tween-80, and saline.

Note on "SB4" Ambiguity
It is important to note that the abbreviation "SB4" can also refer to a potent agonist of bone

morphogenetic protein 4 (BMP4) signaling.[8][9][10][11] This compound, with the chemical

name 2-(4-Bromobenzylthio)benzo[d]oxazole, has a distinct mechanism of action, activating

the canonical BMP signaling pathway and promoting the phosphorylation of SMAD-1/5/9.[9][10]

[11] Researchers should carefully verify the full name or CAS number of the compound they

are using to avoid confusion between the TGF-β inhibitor SB-431542 and the BMP agonist

SB4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [sb4 chemical structure and properties]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681495#sb4-
chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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